Cas no 34940-39-1 (3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-)

3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. This compound boasts unique structural features that contribute to its effectiveness in various chemical reactions, offering advantages such as high purity, stability, and reactivity. Its ability to undergo multiple transformations makes it a valuable intermediate in the development of novel compounds.
3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- structure
34940-39-1 structure
Product Name:3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
CAS No:34940-39-1
MF:C10H10N2O
MW:174.199202060699
CID:1466838
PubChem ID:10954014
Update Time:2025-07-15

3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
    • 5-(hydroxymethylidene)-4-methyl-2,6-dioxopyridine-3-carbonitrile
    • 531521-26-3
    • 34940-39-1
    • 5-FORMYL-2,4,6-TRIMETHYLPYRIDINE-3-CARBONITRILE
    • 5-Formyl-2,4,6-trimethylnicotinonitrile
    • Inchi: 1S/C10H10N2O/c1-6-9(4-11)7(2)12-8(3)10(6)5-13/h5H,1-3H3
    • InChI Key: BWFCNORFTDZIPS-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=NC(C)=C(C#N)C=1C

Computed Properties

  • Exact Mass: 178.03788
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.8Ų

Experimental Properties

  • PSA: 90.19

3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- Pricemore >>

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Additional information on 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-

Introduction to 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo and Its Significance in Modern Chemical Research

The compound with the CAS number 34940-39-1, identified as 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo, represents a fascinating molecule with a rich structural framework and diverse potential applications in the field of pharmaceutical chemistry. This compound, featuring a pyridine core adorned with functional groups such as a formyl group, hydroxyl group, and a nitrile moiety, has garnered attention due to its unique reactivity and the versatility it offers in synthetic chemistry.

At the heart of its appeal lies the presence of multiple reactive sites that can be exploited for the development of novel heterocyclic compounds. The 5-formyl group, in particular, serves as a versatile handle for further functionalization through condensation reactions, enabling the construction of complex molecular architectures. This characteristic makes it an invaluable intermediate in the synthesis of bioactive molecules, including potential drug candidates.

The 1,2-dihydro and 6-hydroxy substituents contribute to the compound's overall complexity and influence its electronic properties. These features are particularly relevant in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. The 4-methyl group further enhances the compound's stability and reactivity profile, making it a robust building block for further derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The CAS number 34940-39-1 compound fits well within this trend, as it combines several pharmacophoric elements that are known to interact favorably with biological targets. For instance, the nitrile group has been shown to exhibit antimicrobial properties, while the formyl group can participate in Schiff base formation, leading to novel coordination complexes with therapeutic applications.

Recent studies have highlighted the importance of 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo in the development of inhibitors for various enzymes involved in metabolic pathways. Its structural features allow for selective binding to target proteins, making it a promising candidate for treating conditions such as diabetes and inflammation. Moreover, its ability to undergo facile modifications opens up avenues for designing molecules with enhanced efficacy and reduced side effects.

The compound's role in drug discovery extends beyond its use as an intermediate. It has been employed in the synthesis of probes for biochemical assays, where its distinct spectral properties facilitate high-throughput screening of enzyme inhibitors. This application underscores its value not only as a synthetic precursor but also as a tool for fundamental research in drug development.

The synthesis of 3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as catalytic hydrogenation, formylation reactions using Vilsmeier-Haack conditions, and protection-deprotection strategies are commonly employed to achieve high yields and purity. These synthetic approaches highlight the compound's significance in advancing synthetic organic chemistry.

From a computational chemistry perspective, this molecule has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. The use of quantum mechanical calculations has provided insights into its electronic structure and reactivity patterns. These findings have informed rational drug design strategies aimed at optimizing potency and selectivity.

The environmental impact of synthesizing and utilizing this compound is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with broader trends in sustainable chemistry and underscore the importance of responsible chemical research practices.

In conclusion,3-Pyridinecarbonitrile, 5-formyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo, identified by its CAS number 34940-39-1, represents a cornerstone in modern chemical research. Its unique structural features make it an indispensable tool for pharmaceutical development and biochemical investigations. As our understanding of its properties continues to evolve through interdisciplinary research efforts,this compound is poised to play an even more significant role in shaping future advancements in medicinal chemistry.

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